
2-(Diethylamino)-1,1-diphenylethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diethylamino)-1,1-diphenylethanol is an organic compound with a complex structure that includes both diethylamino and diphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-1,1-diphenylethanol typically involves the reaction of diphenylmethanol with diethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can significantly influence the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to optimize the reaction efficiency and scalability. The use of high-throughput screening methods can also aid in identifying the most effective catalysts and reaction conditions for large-scale production.
化学反応の分析
Types of Reactions
2-(Diethylamino)-1,1-diphenylethanol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives, often involving the addition of hydrogen.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
2-(Diethylamino)-1,1-diphenylethanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it useful in studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
作用機序
The mechanism of action of 2-(Diethylamino)-1,1-diphenylethanol involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, influencing cellular processes and signaling pathways. The diphenyl groups may also play a role in stabilizing the compound’s structure and enhancing its binding affinity to target molecules.
類似化合物との比較
Similar Compounds
2-(Diethylamino)ethanol: This compound shares the diethylamino group but lacks the diphenyl groups, resulting in different chemical properties and applications.
Diphenylmethanol: Similar in structure but without the diethylamino group, it has different reactivity and uses.
Uniqueness
2-(Diethylamino)-1,1-diphenylethanol’s combination of diethylamino and diphenyl groups makes it unique, providing a balance of hydrophilic and hydrophobic properties. This dual nature allows it to interact with a wide range of molecules, making it versatile in various applications.
特性
| 5554-72-3 | |
分子式 |
C18H23NO |
分子量 |
269.4 g/mol |
IUPAC名 |
2-(diethylamino)-1,1-diphenylethanol |
InChI |
InChI=1S/C18H23NO/c1-3-19(4-2)15-18(20,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14,20H,3-4,15H2,1-2H3 |
InChIキー |
AOOCKJGZOXDEDT-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



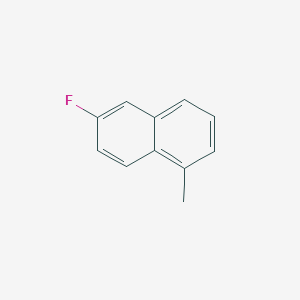
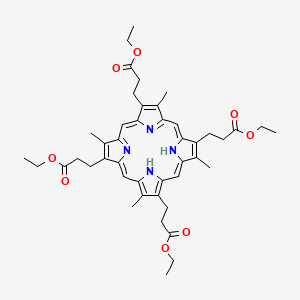
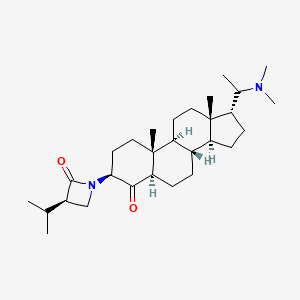

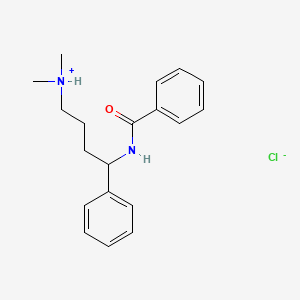


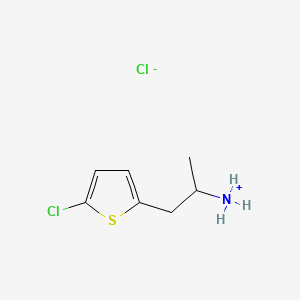
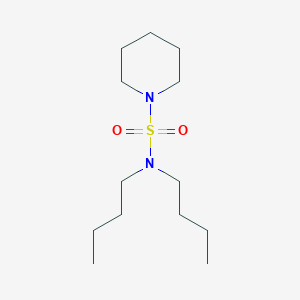

![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-tert-butylcarbamate;chloride](/img/structure/B13763215.png)
